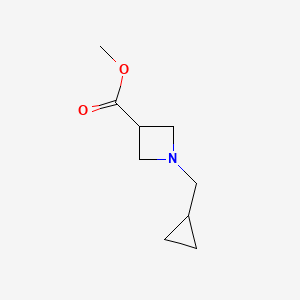
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate” is a chemical compound with a molecular formula of C9H15NO2 .
Synthesis Analysis
This compound can be used as a building block in the synthesis of azaspiro [3.4] octanes . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular weight of “Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate” is 169.22 . The SMILES string representation of this compound is O=C(OC)C(C1)CN1CC2CC2 .Scientific Research Applications
Organic Synthesis
Azetidines are used in organic synthesis due to their unique reactivity driven by considerable ring strain . They are more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Medicinal Chemistry
Azetidines are a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . They are found in drugs like azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, or ximelagatran, an oral anticoagulant .
Drug Discovery
Azetidines are used as motifs in drug discovery . Their unique four-membered ring scaffold containing the embedded polar nitrogen-atom makes them suitable for this purpose .
Polymer Synthesis
Azetidines have been used in polymer synthesis . Their unique reactivity and stability make them suitable for creating new types of polymers .
Chiral Templates
Azetidines have been used as chiral templates . Their four-membered ring structure can provide a chiral environment for reactions .
[2+2] Cycloaddition Reactions
New [2+2] cycloaddition reactions for azetidine synthesis have been one of the most important developments in recent years . This method is efficient for synthesizing functionalized azetidines .
C(sp3)–H Functionalization
Practical C(sp3)–H functionalization of azetidines has been achieved . This allows for the modification of the azetidine ring .
Facile Opening with Carbon Nucleophiles
Azetidines have shown facile opening with carbon nucleophiles . This property can be used to further functionalize the azetidine ring .
Future Directions
properties
IUPAC Name |
methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-10(6-8)4-7-2-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUEGFRFKJJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718453 |
Source


|
| Record name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
CAS RN |
1352318-12-7 |
Source


|
| Record name | 3-Azetidinecarboxylic acid, 1-(cyclopropylmethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)


![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)
![Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B596042.png)






![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)

